REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[CH:23]=[CH:22][C:21]2[C:20]3[C:15](=[CH:16][C:17]([C:24]([O:26]CC4C=CC=CC=4)=[O:25])=[CH:18][CH:19]=3)[CH:14]([CH:34]=[O:35])[C:13]=2[CH:12]=1)=[O:10])C1C=CC=CC=1.[H][H]>C1COCC1.[Pd]>[CH:34]([CH:14]1[C:15]2[CH:16]=[C:17]([C:24]([OH:26])=[O:25])[CH:18]=[CH:19][C:20]=2[C:21]2[C:13]1=[CH:12][C:11]([C:9]([OH:10])=[O:8])=[CH:23][CH:22]=2)=[O:35]
|
Name
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9-formyl-2,7-fluorenedicarboxylic acid dibenzyl ester
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1=CC=2C(C3=CC(=CC=C3C2C=C1)C(=O)OCC1=CC=CC=C1)C=O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
the Parr bottle was evacuated/filled 3 times on a Parr apparatus
|
Type
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CUSTOM
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Details
|
the remaining hydrogen was removed at reduced pressure
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered over a bed of celite
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Type
|
WASH
|
Details
|
rinsed with additional THF
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1C2=CC(=CC=C2C=2C=CC(=CC12)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |